molecular formula C11H12N2O2S B094614 6-Amino-N-methylnaphthalene-1-sulphonamide CAS No. 1082-35-5

6-Amino-N-methylnaphthalene-1-sulphonamide

Cat. No. B094614
CAS RN: 1082-35-5
M. Wt: 236.29 g/mol
InChI Key: NBMZMEKMHLTRPM-UHFFFAOYSA-N
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Description

6-Amino-N-methylnaphthalene-1-sulphonamide, also known as AMS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

Mechanism Of Action

The mechanism of action of 6-Amino-N-methylnaphthalene-1-sulphonamide is not fully understood, but it is believed to inhibit the activity of dihydropteroate synthase, an enzyme involved in the biosynthesis of folate. This inhibition leads to a decrease in the production of nucleic acids, which are essential for cell growth and division. As a result, the growth of bacteria and cancer cells is inhibited.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Amino-N-methylnaphthalene-1-sulphonamide have been extensively studied. It has been shown to possess potent antibacterial and antifungal activity, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Additionally, 6-Amino-N-methylnaphthalene-1-sulphonamide has been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth of several different types of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Amino-N-methylnaphthalene-1-sulphonamide is its broad spectrum of activity against bacteria and fungi. Additionally, 6-Amino-N-methylnaphthalene-1-sulphonamide has been shown to be relatively non-toxic, making it a promising candidate for the development of new antibiotics. However, there are also some limitations to the use of 6-Amino-N-methylnaphthalene-1-sulphonamide in lab experiments. For example, 6-Amino-N-methylnaphthalene-1-sulphonamide is relatively insoluble in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on 6-Amino-N-methylnaphthalene-1-sulphonamide. One area of interest is the development of new antibiotics based on the structure of 6-Amino-N-methylnaphthalene-1-sulphonamide. Additionally, further studies are needed to fully understand the mechanism of action of 6-Amino-N-methylnaphthalene-1-sulphonamide and its potential applications in the treatment of cancer. Finally, there is also potential for the development of new methods for synthesizing 6-Amino-N-methylnaphthalene-1-sulphonamide that are more efficient and cost-effective than current methods.

Synthesis Methods

The synthesis of 6-Amino-N-methylnaphthalene-1-sulphonamide involves the reaction of 6-amino-1-naphthalenesulfonic acid with formaldehyde and dimethylamine. The resulting product is then treated with sulfuric acid to obtain the final compound. The process is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

6-Amino-N-methylnaphthalene-1-sulphonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, 6-Amino-N-methylnaphthalene-1-sulphonamide has been shown to exhibit antitumor activity, suggesting that it may have potential as a cancer treatment.

properties

CAS RN

1082-35-5

Product Name

6-Amino-N-methylnaphthalene-1-sulphonamide

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

6-amino-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,13H,12H2,1H3

InChI Key

NBMZMEKMHLTRPM-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2)N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2)N

Other CAS RN

1082-35-5

Origin of Product

United States

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